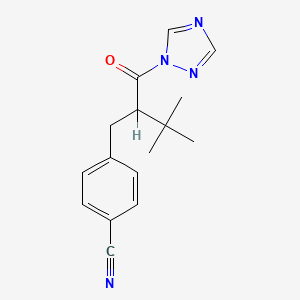
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits significant pharmacological activities, including antifungal, antiviral, and antibacterial properties . It is also used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves the inhibition of specific enzymes or pathways in target organisms . For example, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds such as fluconazole, itraconazole, and voriconazole . These compounds also belong to the 1,2,4-triazole family and exhibit similar antifungal activities . each compound has unique structural features that contribute to its specific pharmacological profile .
Propriétés
Numéro CAS |
110577-55-4 |
|---|---|
Formule moléculaire |
C16H18N4O |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
4-[3,3-dimethyl-2-(1,2,4-triazole-1-carbonyl)butyl]benzonitrile |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)14(15(21)20-11-18-10-19-20)8-12-4-6-13(9-17)7-5-12/h4-7,10-11,14H,8H2,1-3H3 |
Clé InChI |
MOZRFMOTSRMRCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1=CC=C(C=C1)C#N)C(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



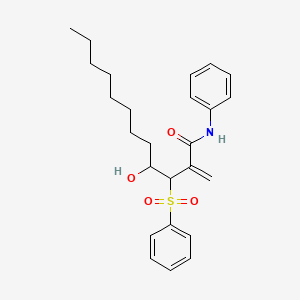
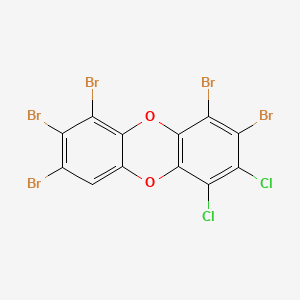
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
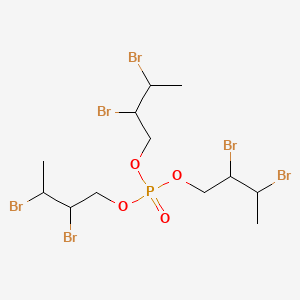
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
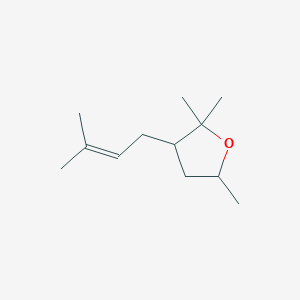
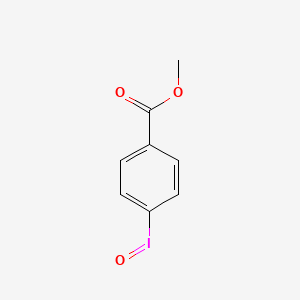
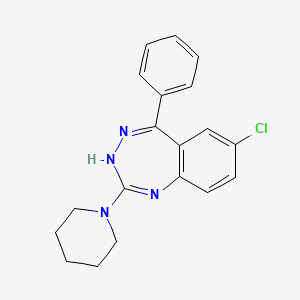


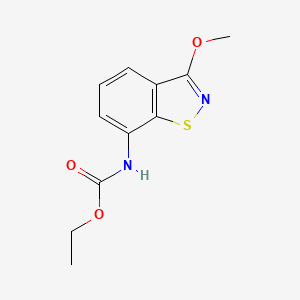
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
